9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole
Description
Nomenclature and Systematic Identification
The systematic identification of this compound encompasses multiple nomenclature systems that reflect its complex molecular architecture. The compound is officially designated with the Chemical Abstracts Service registry number 1116499-73-0, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name provides a systematic description of the molecular structure, while alternative nomenclature includes 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl, which emphasizes the terphenyl backbone with two carbazole substituents. This dual naming convention reflects the compound's structural complexity, where the systematic name describes the connectivity from one carbazole unit through the phenyl bridge to the second carbazole unit, while the alternative name highlights the symmetrical arrangement of carbazole groups on the terphenyl core.
The molecular formula C₄₂H₂₈N₂ indicates a substantial organic molecule containing 42 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms, resulting in a molecular weight of 560.70 grams per mole. The presence of two nitrogen atoms corresponds to the two carbazole units within the structure, each contributing one nitrogen atom to the overall molecular composition. The high carbon-to-hydrogen ratio reflects the extensively conjugated aromatic system that characterizes this compound, contributing to its unique electronic properties and potential applications in advanced materials science.
Database entries across multiple chemical information systems, including Reaxys registry number 21720555 and PubChem substance identification 253661460, provide comprehensive structural and property data for researchers and industry professionals. These systematic identifiers facilitate accurate communication and research collaboration across international scientific communities, ensuring precise identification of this specific carbazole derivative among the thousands of related compounds in chemical literature.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1116499-73-0 | |
| Molecular Formula | C₄₂H₂₈N₂ | |
| Molecular Weight | 560.70 g/mol | |
| Reaxys Registry Number | 21720555 | |
| PubChem Substance ID | 253661460 |
Historical Development in Carbazole-Based Chemistry
The historical trajectory of carbazole-based chemistry provides essential context for understanding the significance of this compound within the broader evolution of heterocyclic organic compounds. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, marking the beginning of systematic research into this tricyclic aromatic heterocycle. This initial discovery established carbazole as a fundamental building block for subsequent chemical modifications and applications, laying the groundwork for the sophisticated derivatives that would emerge more than a century later.
The development of carbazole chemistry accelerated significantly during the mid-20th century when researchers began exploring synthetic methodologies for creating more complex carbazole-containing molecules. Classical synthetic approaches such as the Borsche-Drechsel cyclization, Bucherer carbazole synthesis, and Graebe-Ullmann reaction provided reliable methods for constructing carbazole rings and attaching various functional groups. These synthetic foundations enabled chemists to systematically explore how structural modifications could influence the electronic and photophysical properties of carbazole derivatives, ultimately leading to the rational design of compounds like this compound.
The emergence of organic electronics in the late 20th century created new demands for materials with specific electronic properties, driving innovation in carbazole chemistry toward functional materials applications. Researchers discovered that carbazole derivatives exhibited excellent thermal stability, tunable frontier orbital energies, and high photoluminescence quantum yields, making them particularly attractive for organic light-emitting diode applications. The systematic study of structure-property relationships in carbazole-based compounds revealed that extending the conjugated system through aromatic bridging units could significantly enhance performance characteristics, leading to the development of complex architectures such as the terphenyl-bridged dicarbazole structure found in this compound.
Contemporary research in carbazole-based materials focuses on fused-ring systems, multiresonance emitters, and thermally activated delayed fluorescence compounds, representing the cutting edge of molecular design for optoelectronic applications. These advanced materials demonstrate how the fundamental carbazole structure, first identified in coal tar over 150 years ago, continues to serve as a versatile platform for innovation in materials science and organic electronics.
Role in Advanced Materials Science
The role of this compound in advanced materials science stems from its exceptional combination of thermal stability, electronic properties, and structural versatility that addresses critical challenges in organic optoelectronic devices. The compound's thermal characteristics, evidenced by its melting point of 275°C, indicate superior thermal stability compared to many organic electronic materials, which is essential for device reliability and operational lifetime. This thermal robustness allows the material to withstand the elevated temperatures encountered during device fabrication processes and extended operational periods without degradation, making it particularly valuable for commercial optoelectronic applications where long-term stability is paramount.
The extended conjugated system created by linking two carbazole units through the terphenyl bridge generates unique electronic properties that are highly desirable for organic light-emitting diode applications. Research demonstrates that carbazole-based materials exhibit excellent hole-transport properties, wide bandgaps suitable for blue emission, and high photoluminescence quantum yields. The specific molecular architecture of this compound optimizes these properties by providing multiple pathways for charge transport while maintaining the electronic characteristics necessary for efficient light emission.
Investigations into the photophysical properties of related carbazole compounds reveal that the incorporation of multiple carbazole units can enhance aggregation-induced emission characteristics and improve device performance metrics. The terphenyl bridging unit in this compound provides structural rigidity that minimizes non-radiative decay pathways while facilitating efficient intermolecular interactions necessary for solid-state emission applications. This molecular design strategy represents a sophisticated approach to engineering materials with tailored properties for specific optoelectronic functions.
The versatility of this compound extends beyond organic light-emitting diodes to applications in organic photovoltaic cells, where its electronic properties contribute to improved energy conversion efficiency and device stability. The compound's ability to function effectively in multiple optoelectronic contexts demonstrates the successful translation of fundamental research in carbazole chemistry into practical materials solutions. Current research continues to explore optimization strategies for maximizing the performance of carbazole-based materials in emerging applications such as organic field-effect transistors and organic photodetectors, indicating the ongoing relevance of this compound class in advancing materials science capabilities.
| Application Area | Key Properties | Performance Benefits |
|---|---|---|
| Organic Light-Emitting Diodes | High thermal stability, efficient hole transport | Enhanced device lifetime, improved efficiency |
| Organic Photovoltaic Cells | Wide bandgap, good charge mobility | Increased energy conversion, enhanced stability |
| Host Materials | Suitable frontier orbital energies | Optimal energy transfer, high quantum yields |
Properties
IUPAC Name |
9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2/c1-5-22-39-35(18-1)36-19-2-6-23-40(36)43(39)33-16-10-14-31(27-33)29-12-9-13-30(26-29)32-15-11-17-34(28-32)44-41-24-7-3-20-37(41)38-21-4-8-25-42(38)44/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYUHVUTGQEAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Functionalization
Carbazole Core Activation : The 9-position of carbazole is activated typically by deprotonation using strong bases (e.g., sodium hydride) in polar aprotic solvents like DMF, followed by alkylation or arylation with halogenated aryl compounds. For example, carbazole can be reacted with benzyl halides or aryl halides under basic conditions to yield 9-substituted carbazole derivatives.
Example Procedure : Carbazole (1.67 g, 9.00 mmol) is dissolved in DMF (20 mL), cooled to 0 °C, and sodium hydride (400 mg, 16.5 mmol) is added portion-wise. Subsequently, benzyl halide (9.9 mmol) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 8–18 hours to afford 9-benzylcarbazole derivatives.
Formation of Biaryl Linkages
Suzuki Coupling : A common method to construct multi-phenyl-carbazole frameworks is via Suzuki cross-coupling reactions between arylboronic acids/esters and aryl halides catalyzed by palladium complexes. For example, 9-phenylcarbazole derivatives bearing boronate esters can be coupled with brominated phenylcarbazoles to build the triaryl system.
Oxidative Coupling : Alternative oxidative methods use oxidizing agents such as chloranil or paraquinones to facilitate intramolecular or intermolecular coupling of carbazole derivatives. For instance, refluxing diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)-methyl malonate with chloranil in xylene under nitrogen atmosphere for several hours leads to the formation of carbazole-linked compounds.
Multi-step Assembly
The triaryl structure of this compound is assembled by sequential coupling of carbazole-substituted phenyl units, often requiring purification after each step to remove side products.
Hydrolysis and crystallization steps are frequently employed to purify intermediate carbazole derivatives, for example, hydrolysis of malonate esters in acidic media followed by crystallization from solvents like 1,2-dichloroethane.
Detailed Reaction Conditions and Purification
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC) is employed for reaction monitoring.
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) spectroscopy confirms structural integrity and substitution patterns.
- Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and purity.
- Melting points are recorded to assess purity and crystallinity.
Research Findings and Optimization Notes
The use of chloranil as an oxidizing agent in the coupling step provides good yields and clean conversion, with reflux in xylene under nitrogen atmosphere being optimal to avoid side reactions.
Alkylation at the 9-position of carbazole is best performed under controlled temperature (0 °C to room temperature) to minimize side reactions and ensure selective mono-substitution.
Purification by crystallization from mixed solvents such as hexane and carbon tetrachloride enhances the isolation of pure carbazole derivatives, crucial for subsequent coupling steps.
The stepwise approach allows for structural verification at each stage, reducing cumulative impurities in the final triaryl carbazole compound.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 9-Position Functionalization | Carbazole, NaH, benzyl/aryl halides, DMF | Introduce reactive substituent | 9-Substituted carbazole |
| Oxidative Coupling | Chloranil, xylene, reflux, nitrogen atmosphere | Form biaryl carbazole linkage | Coupled carbazole intermediates |
| Hydrolysis and Acid Treatment | Glacial acetic acid, HCl, reflux | Convert esters to acids | Purified carbazole acids |
| Crystallization and Purification | Solvent mixtures (hexane, benzene, etc.) | Purify intermediates and product | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole units, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a host material in OLEDs due to its excellent electron-transporting properties and high thermal stability.
Photovoltaic Devices: It is employed in the fabrication of organic photovoltaic cells, where it acts as an electron donor material.
Biological Research: The compound is studied for its potential use in bioimaging and as a fluorescent probe due to its strong luminescence.
Material Science: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl exerts its effects is primarily related to its electronic structure. The compound’s carbazole units facilitate electron transport, while the terphenyl core provides structural stability. This combination allows for efficient charge transfer and luminescence, making it suitable for use in electronic and photonic devices .
Comparison with Similar Compounds
1,3-Bis(carbazol-9-yl)benzene (m-CP)
- Structure : Two carbazole units attached at meta positions of a central benzene ring.
- Key Differences : Lacks the extended π-system of Cz-Ph3Cz, resulting in lower conjugation and reduced charge mobility. Dihedral angles between carbazole and central phenyl are ~48–66° , leading to weaker intramolecular charge transfer (ICT) compared to Cz-Ph3Cz (<30° dihedral angles).
- Applications : Primarily used as a host in blue phosphorescent OLEDs (PhOLEDs).
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene (TPB-Cz)
- Structure : Three carbazole units attached to a central benzene ring via para-linked phenyl spacers.
- Key Differences : Para-linkage enhances symmetry but reduces steric hindrance, resulting in lower thermal stability (Tg ~120°C vs. >150°C for Cz-Ph3Cz). HOMO/LUMO levels (−5.6 eV/−2.3 eV) are deeper than Cz-Ph3Cz, limiting compatibility with green TADF emitters .
Functional Analogues in OLEDs
PhCbBCz (9-(3-(6-Phenyl-9H-pyrido[2,3-b]indol-9-yl)phenyl)-9H-3,9'-bicarbazole)
- Structure : Hybrid carbazole-pyridoindole core with bicarbazole substituents.
- Performance :
- Limitations : Racemization during thermal evaporation reduces configurational stability.
DMIC-TRZ (1,3-Dihydro-1,1-dimethyl-3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)indeno-[2,1-b]carbazole)
- Structure: Carbazole-triazine hybrid with indeno-carbazole backbone.
- Performance :
- Advantage : Dual role as TADF sensitizer and host.
Comparative Data Table
Key Findings
Extended Conjugation vs. Symmetry : Cz-Ph3Cz’s meta-linked phenyl spacers enhance conjugation and reduce aggregation compared to TPB-Cz’s para-linked structure .
Thermal Stability : Cz-Ph3Cz outperforms m-CP and TPB-Cz in Tg due to its branched architecture .
Device Performance : While DMIC-TRZ achieves higher EQE (31%), its broader FWHM and suboptimal CIE coordinates make Cz-Ph3Cz preferable for color-pure displays .
Charge Transport : Cz-Ph3Cz’s balanced HOMO/LUMO levels (−5.4/−2.1 eV) enable better alignment with green TADF emitters than PhCbBCz .
Biological Activity
The compound 9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole , also known as 3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl , is a complex carbazole derivative notable for its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₂H₂₈N₂
- Molecular Weight : 600.68 g/mol
- CAS Number : 1116499-73-0
Synthesis
The synthesis of this compound typically involves:
- Formation of Terphenyl Core : Utilizing coupling reactions such as Suzuki or Stille coupling.
- Attachment of Carbazole Units : Nucleophilic substitution reactions with carbazole derivatives.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with carbazole derivatives, particularly their potential in neuroprotection and anti-cancer effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Carbazole derivatives have been studied for their anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Some studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
| Compound | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Apoptosis induction |
Neuroprotective Effects
Carbazoles have shown promise in neuroprotection:
- Protection Against Neurotoxicity : Certain derivatives exhibit protective effects against glutamate-induced neurotoxicity in neuronal cell lines.
| Compound | Concentration (µM) | Effect |
|---|---|---|
| Carbazole Derivative X | 3 | Significant neuroprotection observed |
The mechanisms by which this compound exerts its biological effects include:
- Antioxidative Properties : The ability to scavenge reactive oxygen species (ROS), which contributes to neuroprotection.
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit STAT3 signaling, a pathway often activated in cancer.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of various carbazole derivatives on HT22 neuronal cells exposed to glutamate. The results indicated that certain substitutions at the N-position significantly enhanced neuroprotective activity.
- Anticancer Evaluation : In vitro studies demonstrated that specific carbazole derivatives could inhibit the proliferation of breast cancer cells, suggesting a potential role in cancer therapeutics.
Q & A
Q. What are the primary synthetic routes for 9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole?
The synthesis typically involves multi-step organic reactions, including:
- Carbazole Core Formation : Cyclization of aromatic amines (e.g., Ullmann coupling or Buchwald-Hartwig amination) to construct the carbazole backbone .
- Aromatic Substitution : Electrophilic substitution (e.g., bromination) to introduce reactive sites for subsequent cross-coupling .
- Cross-Coupling Reactions : Suzuki or Sonogashira couplings to attach phenyl or carbazole moieties. For example, Sonogashira coupling was used in analogous compounds to introduce ethynyl groups, though optimization (e.g., catalyst choice, solvent) is critical to avoid side reactions .
Q. Which spectroscopic methods are most effective for structural characterization?
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns and purity (e.g., H/C NMR for aromatic proton environments) .
- Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in carbazole derivatives with methoxyphenyl substituents .
Q. What electronic properties make this compound relevant to optoelectronics?
The extended π-conjugation and rigid carbazole backbone enable:
- High Charge Mobility : Suitable for organic light-emitting diodes (OLEDs) .
- Tunable Emission : Emission wavelengths (e.g., 369–428 nm in analogous bicarbazole derivatives) depend on substituent placement and alkyl chain length .
Q. How is thermal stability assessed for such compounds?
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition temperatures in thin films) .
Advanced Research Questions
Q. How can cross-coupling reaction inefficiencies (e.g., low yields) be addressed during synthesis?
Methodological improvements include:
- Catalyst Optimization : Palladium complexes with bulky phosphine ligands enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of aromatic intermediates .
- Purification Techniques : Column chromatography with gradient elution (e.g., EtOAc/hexane) isolates target compounds from byproducts .
Q. What factors cause discrepancies in photophysical data (e.g., emission shifts) between solution and solid states?
- Aggregation Effects : Solid-state packing (e.g., π-π stacking) can redshift emission, as seen in bicarbazole derivatives .
- Alkyl Chain Modulation : Longer chains (e.g., hexyl vs. ethyl) reduce intermolecular interactions, narrowing emission bands (Table 1 in ).
Q. How can computational methods predict structure-property relationships?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO levels to guide optoelectronic applications. For example, anthracene-fused carbazoles show reduced bandgaps .
- Molecular Dynamics (MD) : Simulates solid-state packing to explain charge transport variations .
Q. What strategies optimize charge transport in thin-film devices?
- Morphology Control : Annealing treatments or solvent vapor exposure enhance crystallinity .
- Dopant Integration : Blending with electron-deficient molecules (e.g., fullerene derivatives) improves conductivity .
Q. How do substituents at the 3,6-positions influence electrochemical stability?
- Electron-Withdrawing Groups : Boronate esters (e.g., dioxaborolan-2-yl) stabilize LUMO levels, enhancing redox reversibility in electrochemiluminescence .
- Steric Effects : Bulky substituents (e.g., tert-butyl) prevent aggregation-induced quenching .
Q. What experimental designs validate intermolecular interactions in crystal structures?
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., C–H···π interactions) using CrystalExplorer .
- Powder X-ray Diffraction (PXRD) : Confirms phase purity and polymorphism .
Data Contradiction Analysis
Q. How to resolve conflicting reports on emission quantum yields?
- Standardized Measurement Conditions : Ensure consistent solvent polarity, excitation wavelengths, and instrument calibration .
- Aggregation Control : Use dilute solutions or anti-aggregation additives (e.g., polystyrene matrices) for solution-phase studies .
Q. Why do similar synthetic routes yield varying purity levels?
- Side Reaction Monitoring : Intermediate characterization (e.g., TLC or HPLC) identifies byproducts early .
- Post-Synthetic Treatments : Recrystallization or Soxhlet extraction removes residual catalysts .
Application-Oriented Questions
Q. How to design derivatives for deep-blue OLED emitters?
- Rigid Backbone Modification : Incorporate ethynyl or anthracene groups to widen bandgaps (e.g., 3a-b in ).
- Alkyl Chain Engineering : Short chains (e.g., ethyl) minimize steric hindrance while maintaining solubility .
Q. What role does this compound play in host-guest systems for phosphorescent OLEDs?
- Triplet Energy Alignment : Host materials (e.g., carbazole derivatives) must have higher triplet energy than guest emitters (e.g., Ir complexes) to prevent energy back-transfer .
Methodological Resources
Q. What protocols ensure reproducibility in multi-step syntheses?
- Step-by-Step Monitoring : Use H NMR or FTIR after each reaction step .
- Automated Systems : Flow chemistry reduces human error in coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
